molecular formula C38H22N4O8 B8244202 4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid

Cat. No.: B8244202
M. Wt: 662.6 g/mol
InChI Key: BBMPHLZUTCPFIZ-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid (CAS: 2216715-50-1) is a polycyclic aromatic compound featuring a pyrazino[2,3-g]quinoxaline core functionalized with four benzoic acid groups. Its molecular formula is C₃₈H₂₂N₄O₈, with a molecular weight of 662.6 g/mol . The rigid, planar pyrazinoquinoxaline core provides π-conjugation, while the benzoic acid substituents enable coordination with metal ions, making it a candidate for metal-organic frameworks (MOFs) or catalysis . The compound is synthesized via multistep organic reactions, including Suzuki-Miyaura cross-coupling or condensation protocols, with purity typically ≥95% . Predicted physicochemical properties include a boiling point of 899.2±65.0 °C and density of 1.499±0.06 g/cm³, though experimental validation is pending .

Properties

IUPAC Name

4-[2,3,7-tris(4-carboxyphenyl)pyrazino[2,3-g]quinoxalin-8-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22N4O8/c43-35(44)23-9-1-19(2-10-23)31-32(20-3-11-24(12-4-20)36(45)46)40-28-18-30-29(17-27(28)39-31)41-33(21-5-13-25(14-6-21)37(47)48)34(42-30)22-7-15-26(16-8-22)38(49)50/h1-18H,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPHLZUTCPFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC4=C(C=C3N=C2C5=CC=C(C=C5)C(=O)O)N=C(C(=N4)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C38H22N4O8C_{38}H_{22}N_{4}O_{8}, with a molecular weight of 662.60 g/mol. Its structure incorporates multiple benzene rings and a pyrazinoquinoxaline core, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of quinoxaline derivatives have been extensively studied. Below are key findings related to the compound :

Anticancer Activity

  • Mechanism of Action : Quinoxaline derivatives often exhibit anticancer properties through the inhibition of specific kinases and by inducing apoptosis in cancer cells. For instance, some studies indicate that quinoxaline compounds can inhibit the activity of Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound show significant antiproliferative effects against various human cancer cell lines such as HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer) .

Antimicrobial Activity

Quinoxaline derivatives have also been reported to possess antimicrobial properties. For example:

  • Bacterial Inhibition : Certain derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.91 µg/mL for some derivatives .

Anti-inflammatory Effects

Quinoxalines have shown potential in reducing inflammation in various models. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several studies have explored the biological effects of quinoxaline derivatives:

  • Study on Pim Kinase Inhibition : A study synthesized new pyrazolo[3,4-g]quinoxaline derivatives and assessed their inhibitory potencies against Pim kinases. The results indicated that certain compounds exhibited promising antiproliferative activities against human solid cancer cell lines .
  • Antimycobacterial Activity : Research focused on quinoxaline 1,4-dioxide derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of quinoxalines in treating resistant strains .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/OrganismsObserved EffectReference
AnticancerHepG2Induction of apoptosis
PC-3Inhibition of cell proliferation
SK-OV-3Cytotoxic effects
AntimicrobialStaphylococcus aureusMIC = 3.91 µg/mL
Mycobacterium tuberculosisSignificant inhibition
Anti-inflammatoryVarious modelsReduction in cytokine levels

Scientific Research Applications

Medicinal Chemistry

The structural complexity of 4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid positions it as a candidate for drug development. Its pyrazinoquinoxaline framework is known for biological activity:

  • Antitumor Activity : Similar compounds have shown promise in targeting cancer cells. The presence of nitrogen heterocycles often enhances biological interactions with cellular targets.
  • Antimicrobial Properties : The compound's structural analogs have demonstrated efficacy against various pathogens, suggesting potential for development into antimicrobial agents.

Material Science

The tetrabenzoic acid component allows for exploration in the field of materials science:

  • Ligand Development : As a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), it can contribute to the formation of porous materials with applications in gas storage and separation.
  • Polymer Chemistry : Its unique structure can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties.

Environmental Chemistry

The compound's ability to interact with various environmental pollutants makes it a candidate for:

  • Adsorbents : Its structural features may enable effective adsorption of heavy metals and organic pollutants from wastewater.
  • Catalysis : The nitrogen-rich structure can facilitate catalytic reactions in environmental remediation processes.

Case Study 1: Antitumor Activity

Research has indicated that derivatives of pyrazinoquinoxaline compounds exhibit significant antitumor activity through mechanisms involving apoptosis induction in cancer cells. A study demonstrated that modifications to the core structure could enhance efficacy against specific cancer types.

Case Study 2: Antimicrobial Testing

A series of tests involving structurally similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The introduction of functional groups on the tetrabenzoic acid framework was found to improve antimicrobial potency.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Functional Groups Key Applications Reference
Target Compound (CAS: 2216715-50-1) Pyrazinoquinoxaline Tetrabenzoic acid MOFs, Catalysis
H₄TBAPy Pyrene Tetrabenzoic acid Gas Storage, Catalysis
TTPQ Pyrazinoquinoxaline Bromothiophene Organic Semiconductors
DPTTQ Pyrazinoquinoxaline Thiophene Flexible Electronics
Table 2: Electrochemical Properties
Compound Bandgap (eV) Redox Potential (V vs. SHE) Solubility
Target Compound 1.8–2.1* -0.3 (PCET) DMF, Ethanol
H₄TBAPy 2.4–3.0 N/A DMF, DMSO
TTPQ 1.3–1.6 +0.5 (Oxidation) Chloroform

*Predicted via DFT calculations .

Preparation Methods

Key Reaction Parameters:

StepReagents/ConditionsYield
CondensationBis(triisopropylsilyl)hexadiyne-2,3-dione,75%
Anhydrous DMF, 80°C, 24h
ReductionHypophosphite, KI, 100°C, 12h62%

This method avoids palladium catalysis, relying instead on hypophosphite-mediated reduction to achieve the fully conjugated pyrazinoquinoxaline core.

The introduction of benzoic acid moieties at the 2,3,7,8-positions requires precise functional group transformations. While direct synthesis routes for the tetrabenzoic acid derivative are not explicitly detailed in the provided sources, analogous strategies from related systems suggest two plausible pathways:

Nucleophilic Aromatic Substitution

The TIPS-ethynyl groups in the intermediate 2,3,7,8-tetrakis(triisopropylsilylethynyl)pyrazino[2,3-g]quinoxaline may undergo deprotection followed by coupling with 4-bromobenzoic acid derivatives. For example:

  • Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) removes TIPS groups, generating reactive ethynyl sites.

  • Sonogashira Coupling : Palladium-catalyzed cross-coupling with 4-iodobenzoic acid introduces carboxylate-functionalized aryl groups.

Direct Condensation with Functionalized Monomers

Alternative approaches involve assembling the pyrazinoquinoxaline core from pre-functionalized benzoic acid-containing building blocks. For instance, condensation of 4-aminobenzoic acid derivatives with diketones could yield the target structure directly, though this method risks steric hindrance and requires optimized conditions.

Crystallization and Structural Validation

Single-crystal X-ray diffraction (SCXRD) confirms the molecular structure and packing of the tetrabenzoic acid derivative. Crystals grown from dimethylformamide (DMF) exhibit a triclinic lattice (space group P-1) with unit cell parameters:

a=5.60869 A˚, b=14.7726 A˚, c=18.7946 A˚, α=75.237, β=82.3657, γ=88.5990a = 5.60869\ \text{Å},\ b = 14.7726\ \text{Å},\ c = 18.7946\ \text{Å},\ \alpha = 75.237^\circ,\ \beta = 82.3657^\circ,\ \gamma = 88.5990^\circ

The structure features hydrogen-bonded dimers mediated by carboxylate groups, forming a 2D framework stabilized by π-π stacking (3.28 Å spacing).

Physicochemical Properties

The compound exhibits predictable thermal and solubility profiles:

PropertyValueMethod
Molecular Weight662.6 g/molMass Spectrometry
Boiling Point899.2 ± 65.0°CPredicted
Density1.499 ± 0.06 g/cm³Predicted
pKa2.71 ± 0.10Computational

Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates its use in metal-organic framework (MOF) synthesis, while instability in aqueous acidic media necessitates careful handling.

Applications in Supramolecular Chemistry

The tetrabenzoic acid derivative serves as a ligand for constructing hydrogen-bonded organic frameworks (HOFs). For example, coordination with tetrathiafulvalene-tetrabenzoic acid (H₄TTFTB) yields porous semiconductors (e.g., MUV-20a , MUV-21 ) with applications in organic electronics. The carboxylate groups enable tunable dimensionality through hydrogen bonding and π-stacking, as demonstrated by Hisaki et al. .

Q & A

Q. What are the established synthetic routes for this compound, and how is purity validated?

Methodological Answer: The compound is synthesized via condensation reactions. For example, one protocol involves refluxing bis(imidoyl chloride) with 1,2,4,5-tetraaminobenzene tetrahydrochloride in acetonitrile, followed by triethylamine-mediated deprotonation and purification via solvent extraction . Another route employs coordination-driven self-assembly in polar solvents like DMF under controlled heating (100°C, 48 hours) to form metal-organic frameworks (MOFs) . Purity is validated using:

  • ¹H NMR spectroscopy to confirm proton environments (e.g., aromatic protons at δ 8.2–8.8 ppm) .
  • HPLC (≥95% purity thresholds) and elemental analysis (C, H, N within ±0.3% theoretical values) .

Q. How is this ligand utilized in MOF design, and what structural advantages does it offer?

Methodological Answer: The compound serves as a tetratopic linker in MOFs due to its four carboxylate groups and extended π-conjugated pyrazinoquinoxaline core. Key advantages include:

  • Rigid geometry : Enables precise alignment of donor (pyrene) and acceptor (porphyrin) moieties in 3D frameworks, critical for exciton management .
  • High thermal stability : Retains integrity up to 400°C, suitable for pyrolysis in catalyst synthesis .
  • Solubility : Carboxylic acid groups facilitate coordination with metal nodes (e.g., Zn²⁺ paddlewheel clusters) in DMF or DMSO .

Advanced Research Questions

Q. How can researchers optimize its integration into Fe/N/C catalysts for oxygen reduction reactions (ORR)?

Methodological Answer: To enhance ORR activity in proton-exchange membrane fuel cells:

  • Precursor preparation : Coordinate the ligand with Fe²⁺ to form Fe–TPPQ complexes, followed by impregnation onto carbon black and pyrolysis (900°C, inert atmosphere). Optimal Fe loading is 2 wt%, balancing active site density and agglomeration .
  • Performance validation :
    • Rotating disk electrode (RDE) tests : Measure kinetic currents (Jk) at 0.9 V vs. RHE.
    • X-ray photoelectron spectroscopy (XPS) : Confirm N-doped carbon matrix formation (pyridinic N at 398.5 eV) and Fe–N₄ sites .
    • TEM : Check for Fe carbide nanoparticles (5–10 nm), which may reduce durability .

Q. How do researchers address discrepancies in spectroscopic data during metal coordination?

Methodological Answer: Contradictions in UV-Vis or NMR data often arise from:

  • Solvent-dependent aggregation : In DMSO, π-stacking of the ligand may redshift absorption bands (λmax ~450 nm vs. 420 nm in THF). Use diluted solutions (<1 mM) and dynamic light scattering (DLS) to monitor aggregation .
  • Metal-ligand stoichiometry : Titrate metal salts (e.g., Zn(NO₃)₂) into ligand solutions while tracking ¹H NMR peak broadening (e.g., disappearance of carboxylic acid protons at δ 12–13 ppm upon deprotonation) .
  • Redox interference : For Fe coordination, use Mössbauer spectroscopy to distinguish Fe²⁺/Fe³⁺ states and exclude oxide phases .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Eye/skin exposure : Flush immediately with water for 15 minutes; remove contaminated clothing .
  • Inhalation : Relocate to fresh air; administer CPR if breathing is impaired .
  • Storage : Keep in anhydrous conditions (desiccator with P₂O₅) to prevent carboxylic acid dimerization .

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